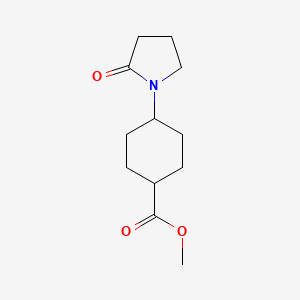
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidinone to cyclohexanone, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
化学反応の分析
Types of Reactions
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This compound may also influence cellular pathways by altering enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the cyclohexane and ester groups.
Cyclohexanone derivatives: Similar structure but without the pyrrolidinone moiety.
Methyl esters of other cyclic compounds: Similar ester functionality but different ring structures.
Uniqueness
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, pyrrolidinone moiety, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
特性
CAS番号 |
820232-34-6 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
methyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h9-10H,2-8H2,1H3 |
InChIキー |
VQVLBGSJLVOYDH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















